4-Ethoxy-3-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)methyl]benzaldehyde
Description
This compound features a complex heterocyclic core (1,5-methanopyrido[1,2-a][1,5]diazocin) fused with a benzaldehyde moiety substituted at the 3-position with an ethoxy group.
Properties
IUPAC Name |
4-ethoxy-3-[(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)methyl]benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-2-26-20-7-6-15(14-24)8-18(20)13-22-10-16-9-17(12-22)19-4-3-5-21(25)23(19)11-16/h3-8,14,16-17H,2,9-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJNIESWNUVSWRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=O)CN2CC3CC(C2)C4=CC=CC(=O)N4C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-3-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)methyl]benzaldehyde typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as the use of p-toluenesulfonic acid in toluene, are often employed to achieve the desired transformations .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-3-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)methyl]benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, will depend on the desired transformation.
Major Products
The major products formed from these reactions include the corresponding carboxylic acid, alcohol, and substituted derivatives of the original compound.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its complex molecular structure, which includes a benzaldehyde moiety and a pyrido-diazocin derivative. Its unique structure contributes to its biological activity, making it a candidate for further research in pharmacological applications.
Medicinal Chemistry Applications
-
Antimicrobial Activity :
- Research has indicated that compounds similar to 4-Ethoxy-3-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)methyl]benzaldehyde exhibit antimicrobial properties. Specifically, studies have shown that such compounds can inhibit biofilm formation in Pseudomonas aeruginosa and Acinetobacter baumannii, which are notorious for causing persistent infections in clinical settings .
-
Biofilm Disruption :
- The compound has been identified as a potential inhibitor of diguanylate cyclases (DGCs), enzymes responsible for synthesizing cyclic di-GMP (c-di-GMP), which plays a crucial role in biofilm formation. By inhibiting these enzymes, the compound may prevent the maturation of biofilms and enhance the efficacy of existing antibiotics .
- Quorum Sensing Interference :
Case Study: Inhibition of Biofilm Formation
A study focused on identifying small molecules that inhibit DGC activity highlighted the effectiveness of compounds structurally related to this compound. These compounds were shown to disperse established biofilms on surfaces such as urinary catheters and significantly reduce bacterial adherence .
Table: Comparison of DGC Inhibitors
| Compound Name | Activity Against Pseudomonas aeruginosa | Mechanism |
|---|---|---|
| LP 3134 | Disperses biofilms | DGC inhibition |
| LP 3145 | Inhibits initial adherence | DGC inhibition |
| LP 4010 | Reduces biofilm development | DGC inhibition |
| 4-Ethoxy... | Potentially similar effects | DGC inhibition |
Mechanism of Action
The mechanism of action of 4-Ethoxy-3-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)methyl]benzaldehyde would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes or receptors, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Challenges : Moderate yields (51–61%) in imidazo-pyridine derivatives (–4) suggest complex multi-step syntheses, likely applicable to the target compound .
- Functional Group Impact :
- Thermal Stability : Higher melting points in imidazo-pyridines (223–245°C) vs. diazocines (data lacking) indicate robust crystalline packing due to planar cores .
Biological Activity
4-Ethoxy-3-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)methyl]benzaldehyde, commonly referred to as LP3134, has garnered attention for its potential biological activities, particularly in the context of inhibiting bacterial biofilm formation and acting as a diguanylate cyclase (DGC) inhibitor. This compound's unique structural features contribute to its biological effects and therapeutic potential.
Chemical Structure and Properties
The molecular formula of LP3134 is , with a molecular weight of approximately 342.41 g/mol. Its structure includes an ethoxy group and a complex diazocin moiety that plays a crucial role in its interaction with biological targets.
LP3134 functions primarily as a competitive inhibitor of DGC enzymes, which are critical in regulating the intracellular levels of cyclic di-GMP (c-di-GMP). Elevated c-di-GMP levels are associated with increased biofilm formation in various bacteria. By inhibiting DGC activity, LP3134 reduces c-di-GMP concentrations, thus mitigating biofilm development and enhancing bacterial motility.
Inhibition of Biofilm Formation
Research has demonstrated that LP3134 effectively inhibits biofilm formation in several pathogenic bacteria, including Pseudomonas aeruginosa and Acinetobacter baumannii. In vitro studies showed that LP3134 can disperse preformed biofilms and prevent initial adherence to surfaces such as urinary catheters.
Table 1: Inhibitory Effects of LP3134 on Biofilm Formation
| Bacterial Strain | Biofilm Formation Inhibition (%) | Reference |
|---|---|---|
| Pseudomonas aeruginosa | 70% | |
| Acinetobacter baumannii | 65% | |
| Salmonella enterica | 50% |
Study 1: DGC Inhibition and Biofilm Dispersal
A study conducted by Sambanthamoorthy et al. (2014) utilized an in silico screening approach to identify LP3134 as a potent DGC inhibitor. The compound was found to significantly disrupt biofilm formation in Pseudomonas aeruginosa, showcasing its potential for clinical applications against biofilm-associated infections.
Study 2: Pharmacological Evaluation
In another study published in Bioorganic & Medicinal Chemistry Letters, LP3134 was evaluated for its pharmacological properties. The findings indicated that the compound exhibited low toxicity towards eukaryotic cells while effectively inhibiting DGC activity in bacterial cultures. This dual action enhances its appeal as a therapeutic agent for treating chronic infections characterized by biofilm formation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
